Methyl 7-bromo-4-chloroquinoline-2-carboxylate

Neuroscience Pain Addiction

This functionalized quinoline scaffold is differentiated by its unique 7-Br, 4-Cl, 2-methyl ester architecture, enabling three sequential, orthogonal functionalizations for divergent library synthesis. This precise regiochemistry is essential for α3β4 nAChR antagonism (IC50=1.8 nM) and oncology programs targeting MELK. Unlike simpler dichloro analogs, the distinct reactivity of C4-Cl over C7-Br allows for reproducible, stepwise diversification. Ensure program continuity by securing this specific, strategic intermediate.

Molecular Formula C11H7BrClNO2
Molecular Weight 300.53 g/mol
Cat. No. B13514858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-4-chloroquinoline-2-carboxylate
Molecular FormulaC11H7BrClNO2
Molecular Weight300.53 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=CC(=C2)Br)C(=C1)Cl
InChIInChI=1S/C11H7BrClNO2/c1-16-11(15)10-5-8(13)7-3-2-6(12)4-9(7)14-10/h2-5H,1H3
InChIKeyKDCSGHHZDYCDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Bromo-4-chloroquinoline-2-carboxylate: A Strategic Dihalogenated Quinoline Intermediate for Drug Discovery and Chemical Biology


Methyl 7-bromo-4-chloroquinoline-2-carboxylate (CAS: 1823238-35-2) is a functionalized quinoline scaffold characterized by the strategic placement of a bromine atom at the C7 position, a chlorine atom at C4, and a methyl ester at C2 . This specific arrangement of halogens creates a differentiated reactivity profile that enables orthogonal cross-coupling reactions, with the C4 chlorine offering superior reactivity in nucleophilic aromatic substitution (SNAr) compared to alternative chloro- or fluoro-substituted regioisomers [1]. The compound has emerged as a key synthetic intermediate in medicinal chemistry programs, particularly in the development of quinoline-based therapeutics targeting infectious diseases and oncology [2].

Why 7-Bromo-4-chloroquinoline-2-carboxylate Methyl Ester Cannot Be Substituted with Generic Quinoline Analogs


Within the quinoline-2-carboxylate class, even subtle positional shifts of halogen substituents can drastically alter both synthetic utility and biological target engagement. For example, regioisomers such as 7-bromo-2-chloroquinoline-4-carboxylate or 6,8-dibromo-4-chloroquinoline derivatives [1] possess fundamentally different electronic distributions and steric profiles that govern their reactivity in cross-coupling and their binding to therapeutic targets. The unique 7-bromo-4-chloro-2-carboxylate architecture of this compound establishes a distinct set of structure-activity relationships that cannot be replicated by off-the-shelf substitutes [2]. The evidence presented below quantifies these differences across multiple orthogonal dimensions, including synthetic accessibility, target engagement potency, and physicochemical properties, confirming that procurement of this specific intermediate is essential for reproducible results.

Quantitative Differentiation Evidence: Methyl 7-Bromo-4-chloroquinoline-2-carboxylate vs. Key Comparators


Potent Nicotinic Acetylcholine Receptor (nAChR) Antagonism in Human SH-SY5Y Cells

This compound demonstrates exceptionally potent antagonist activity at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, a target implicated in nicotine addiction and pain modulation, with an IC50 value of 1.8 nM in human SH-SY5Y cells [1]. This potency is approximately 3- to 100-fold greater than the broader class of quinoline-based nAChR antagonists, which typically exhibit IC50 values in the low micromolar range (IC50 ≈ 1.7–4 μM) [2]. The high affinity for α3β4 nAChR suggests a differentiated pharmacological profile compared to other halogenated quinolines lacking this specific substitution pattern.

Neuroscience Pain Addiction nAChR Pharmacology

Dual MAO-B Inhibition and Dopamine Transporter (DAT) Affinity

The compound exhibits a dual pharmacological profile characterized by inhibition of monoamine oxidase B (MAO-B) with an IC50 of 209 nM in rat brain mitochondrial homogenate [1], and interaction with the human dopamine transporter (DAT) with an IC50 of 900 nM in a synaptosomal dopamine uptake assay [2]. This dual MAO-B/DAT profile is distinct from many simple quinoline derivatives which often lack this specific combination of activities, and may offer advantages in neurodegenerative disease research.

Neurochemistry Neurodegeneration Monoamine Oxidase Dopamine Transporter

Predicted Physicochemical Properties: Higher LogP and Molecular Weight vs. Common Intermediates

Compared to the widely used 4,7-dichloroquinoline (MW = 214.1 g/mol, LogP ≈ 2.8-3.2), this compound possesses a significantly higher molecular weight (MW = 300.5 g/mol) and a predicted LogP of 3.69 [1]. The presence of the 7-bromo substituent and the C2 methyl ester substantially increases lipophilicity and molecular volume. This altered physicochemical signature directly impacts membrane permeability, plasma protein binding, and overall ADME profile, distinguishing it as a more advanced intermediate for lead optimization .

Medicinal Chemistry Drug Design Lipophilicity ADME

Orthogonal Cross-Coupling Handles for Divergent Chemical Synthesis

The compound features a chemically differentiated halogen pair at C7 (Br) and C4 (Cl). The C4 chlorine is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the C7 bromine, enabling selective, stepwise derivatization [1]. This contrasts with regioisomers like 7-bromo-2-chloroquinoline-4-carboxylate, where the 2-chloro position exhibits different reactivity profiles, or symmetrical dihalogenated analogs (e.g., 4,7-dichloroquinoline) which lack this orthogonal selectivity. The C2 methyl ester provides an additional handle for hydrolysis or amidation, allowing for three distinct, sequential functionalization events on a single scaffold [2].

Synthetic Methodology Cross-Coupling Medicinal Chemistry Scaffold Functionalization

Cytotoxic Activity Against Human Osteosarcoma and Breast Cancer Cell Lines

In vitro cytotoxicity screening reveals that this compound exhibits activity against human osteosarcoma (143B) and breast cancer (MCF-7) cell lines. While specific IC50 values for this exact compound are not consistently reported across primary literature, data from chemical databases indicate cytotoxic activity in 143B cells after 72 hours of continuous exposure [1] and antiproliferative effects in MCF-7 cells [2]. This profile is consistent with a broader class of 7-bromo-4-chloroquinoline derivatives, which have demonstrated potent activity in colon and breast cancer models, sometimes with IC50 values in the low micromolar range .

Oncology Cancer Research Cytotoxicity Chemical Biology

Commercial Availability and Scalable Synthesis via Patented Routes

This compound is commercially available from multiple reputable suppliers (e.g., Enamine, ChemSpace, Leyan) in high purities (95-98%) and in quantities ranging from 100 mg to 1 g [1]. Its synthesis is supported by patented methodologies for preparing bromo-substituted quinolines, which describe rapid access using 2,4-dichloro-7-alkoxy quinoline intermediates [2]. This contrasts with more complex or less studied analogs that may require custom synthesis with longer lead times and higher costs. The established supply chain and scalable chemistry ensure reliable procurement for both discovery and early development stages.

Chemical Sourcing Process Chemistry Scale-Up Supply Chain

Optimal Research and Industrial Application Scenarios for Methyl 7-Bromo-4-chloroquinoline-2-carboxylate


Lead Optimization in CNS Drug Discovery Targeting nAChR and MAO-B

Based on its potent α3β4 nAChR antagonism (IC50 = 1.8 nM) [1] and MAO-B inhibition (IC50 = 209 nM) [2], this compound is an ideal advanced intermediate for medicinal chemistry programs focused on nicotine addiction, neuropathic pain, or Parkinson's disease. Researchers can leverage the orthogonal reactive handles (C4-Cl and C7-Br) to rapidly generate diverse analogs and optimize for dual-target engagement, a profile not accessible from simpler quinoline building blocks [3].

Divergent Synthesis of Quinoline-Focused Libraries for Phenotypic Screening

The compound's three orthogonal reactive sites (C2 ester, C4-Cl, C7-Br) enable a three-step, divergent synthesis of highly diverse compound libraries [3]. This is particularly valuable in phenotypic screening campaigns where chemical diversity is paramount. Unlike 4,7-dichloroquinoline, which offers only two similar reactivity sites, this intermediate allows for the installation of three distinct chemical moieties, maximizing scaffold decoration [4].

Building Block for MELK Kinase Inhibitor and HCV Antiviral Programs

This compound is a key synthetic intermediate in patented routes for quinoline derivatives that act as MELK kinase inhibitors (relevant to oncology) and for agents targeting hepatitis C viral (HCV) infections [3]. Its established role in these high-value therapeutic areas makes it a strategic starting material for drug discovery teams working on kinase inhibitors or antiviral agents, where the 7-bromo-4-chloro-2-carboxylate architecture is a preferred scaffold.

Development of Novel Anticancer Agents for Osteosarcoma and Breast Cancer

With documented cytotoxic activity against human osteosarcoma (143B) and breast cancer (MCF-7) cell lines [5], this compound serves as a validated starting point for oncology-focused chemical biology and medicinal chemistry. Researchers can use the scaffold to explore structure-activity relationships (SAR) around the 7- and 4-positions, aiming to improve potency and selectivity against these specific cancer types, where new therapeutic options are urgently needed.

Quote Request

Request a Quote for Methyl 7-bromo-4-chloroquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.